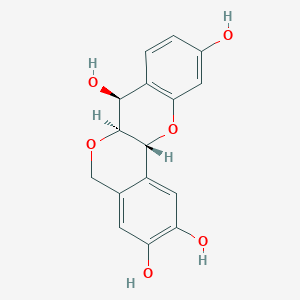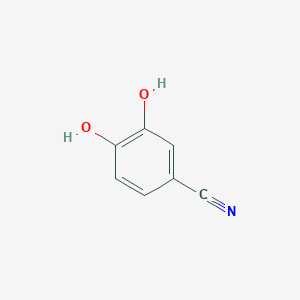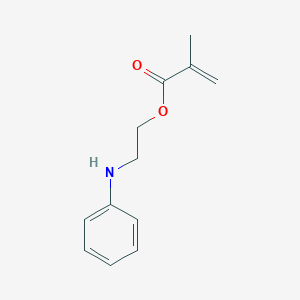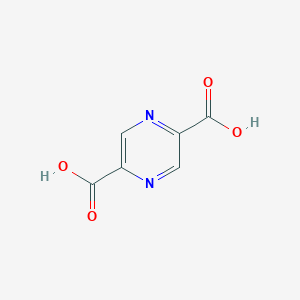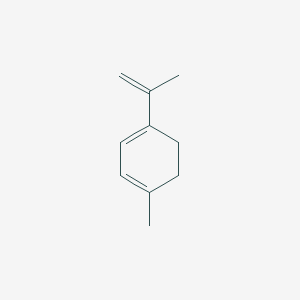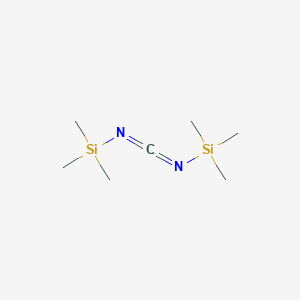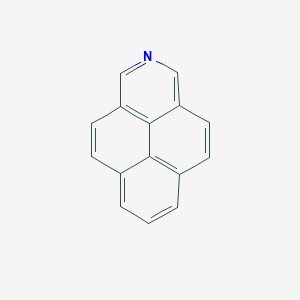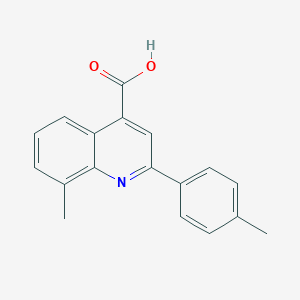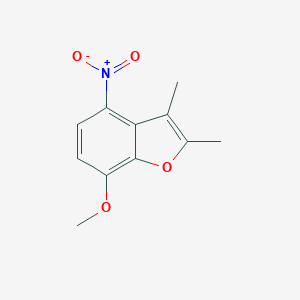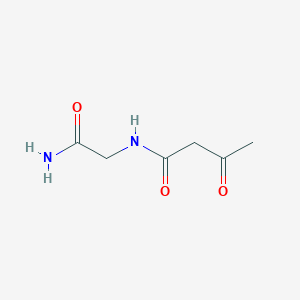
N-(2-Amino-2-oxoethyl)-3-oxobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-2-oxoethyl)-3-oxobutyramide, also known as AOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOBA is a derivative of pyrrolidine-2,5-dione, which is a cyclic imide that has been extensively studied for its biological and pharmacological activities. AOBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been investigated.
作用機序
The mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the activity of proteases, such as HIV protease and HCV protease, by binding to the active site of the enzyme and preventing substrate binding. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化学的および生理学的効果
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to regulate the expression of genes involved in stress response, inflammation, and immune response. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to enhance the uptake of nutrients and improve the tolerance of plants to abiotic stress.
実験室実験の利点と制限
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(2-Amino-2-oxoethyl)-3-oxobutyramide is also relatively easy to synthesize using various methods. However, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and physiological effects.
将来の方向性
There are several future directions for research on N-(2-Amino-2-oxoethyl)-3-oxobutyramide, including the investigation of its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Further research is also needed to elucidate the mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide and its physiological effects. In addition, the development of new methods for synthesizing N-(2-Amino-2-oxoethyl)-3-oxobutyramide and its derivatives may lead to the discovery of new applications in various fields, including agriculture and materials science.
合成法
N-(2-Amino-2-oxoethyl)-3-oxobutyramide can be synthesized using various methods, including the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate, the reaction of N-(2-aminoethyl)maleimide with ethyl cyanoacetate, and the reaction of N-(2-aminoethyl)maleimide with ethyl 2-cyano-3-oxobutanoate. The most common method for synthesizing N-(2-Amino-2-oxoethyl)-3-oxobutyramide is the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate. In this method, N-(2-aminoethyl)maleimide is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to yield N-(2-Amino-2-oxoethyl)-3-oxobutyramide.
科学的研究の応用
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its anticancer, antiviral, and anti-inflammatory activities. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting the viral protease. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In agriculture, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its potential as a plant growth regulator. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to promote the growth of various crops, including rice, maize, and soybean, by enhancing root development and nutrient uptake. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to improve the tolerance of plants to abiotic stress, such as drought and salinity, by regulating the expression of stress-responsive genes.
In materials science, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its potential as a building block for the synthesis of functional materials. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been used as a precursor for the synthesis of polyimides, which are high-performance polymers that have applications in various fields, including aerospace, electronics, and automotive industries.
特性
CAS番号 |
19206-95-2 |
|---|---|
製品名 |
N-(2-Amino-2-oxoethyl)-3-oxobutyramide |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC名 |
N-(2-amino-2-oxoethyl)-3-oxobutanamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11) |
InChIキー |
RNRMBJKSBHBTFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCC(=O)N |
正規SMILES |
CC(=O)CC(=O)NCC(=O)N |
その他のCAS番号 |
19206-95-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




